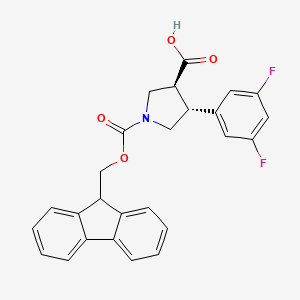

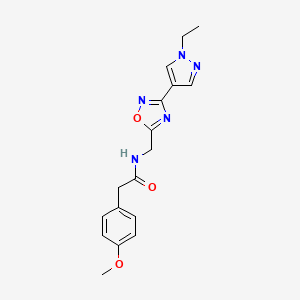

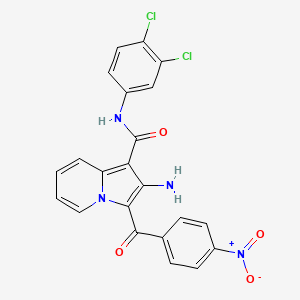

(3S,4R)-4-(3,5-Difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a multifaceted molecule that likely possesses unique structural features and reactivity due to its intricate substituent pattern, including a pyrrolidine backbone, fluorenylmethoxycarbonyl protective group, and difluorophenyl ring. Its synthesis and analysis could contribute to various fields such as material science, pharmaceuticals, and organic chemistry due to the potential properties these functional groups confer.

Synthesis Analysis

Research on similar compounds suggests that the synthesis of complex molecules involving fluorenylmethoxycarbonyl groups and pyrrolidine units often requires multi-step reactions, including nucleophilic substitutions, condensation reactions, and protective group strategies (Hsiao et al., 1999). Efficient synthesis pathways typically involve strategic choices of reagents and conditions to build up the desired scaffold while maintaining the integrity of sensitive functionalities.

Molecular Structure Analysis

The molecular structure of such a compound is expected to exhibit significant conformational diversity due to the presence of stereocenters and the ability of the pyrrolidine ring to adopt various conformations. This diversity can affect the molecule's reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating these structural details, providing insights into the three-dimensional arrangement of atoms and the compound's stereochemistry.

Chemical Reactions and Properties

The presence of a pyrrolidine core and difluorophenyl ring in molecules is known to influence their chemical reactivity and interaction with various reagents. For example, pyrrolidine derivatives have been involved in acylation reactions and have shown reactivity towards electrophilic substitution, whereas difluorophenyl groups can affect the molecule's electronic properties and its reactivity towards nucleophilic attack (Jones et al., 1990).

Wissenschaftliche Forschungsanwendungen

Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, has been used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is important in the synthesis of certain molecular structures, as it can be conveniently removed without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Synthesis of Influenza Neuraminidase Inhibitors : The compound has been utilized in the synthesis of potent inhibitors of influenza neuraminidase. It played a key role in the efficient synthesis of core structures used in the development of these inhibitors, contributing to the identification of potent NA inhibitors (Wang et al., 2001).

Facile Synthesis of Structurally Diverse N-Substituted Hydroxamic Acids : The compound has been used in the synthesis of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, which are key intermediates in the synthesis of diverse N-substituted hydroxamic acids. This synthesis is significant for developing a wide range of structurally diverse compounds (Mellor & Chan, 1997).

Development of Aromatic Polyamides : The compound has been involved in the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups. These polyamides exhibit unique properties such as solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for various applications (Hsiao, Yang, & Lin, 1999).

Enantioselective Synthesis of Pyrrolidines : The compound has been used in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This synthesis demonstrates a practical approach for creating chiral pyrrolidine derivatives, important in various chemical and pharmaceutical applications (Chung et al., 2005).

Eigenschaften

IUPAC Name |

(3S,4R)-4-(3,5-difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2NO4/c27-16-9-15(10-17(28)11-16)22-12-29(13-23(22)25(30)31)26(32)33-14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-11,22-24H,12-14H2,(H,30,31)/t22-,23+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMRHNFIOMQDEM-XZOQPEGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC(=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC(=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(3,5-Difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)

![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)

![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)

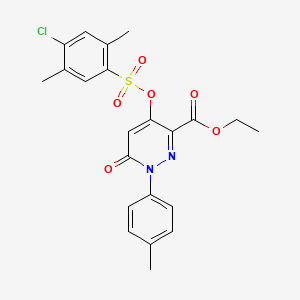

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)

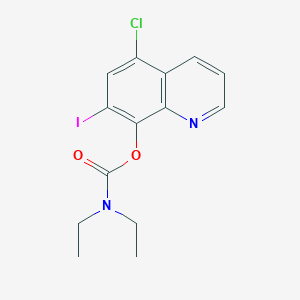

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)

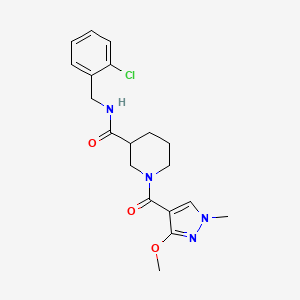

![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)